Technical Master File: Methyl 2-[(2,4-difluorophenyl)carbamoyl]acetate
Technical Master File: Methyl 2-[(2,4-difluorophenyl)carbamoyl]acetate
Part 1: Executive Summary
Methyl 2-[(2,4-difluorophenyl)carbamoyl]acetate (CAS 479690-12-5) is a specialized pharmacophore building block, primarily utilized in the synthesis of second-generation HIV Integrase Strand Transfer Inhibitors (INSTIs).[1] It serves as the critical aliphatic linker that introduces the 2,4-difluorobenzyl amide moiety—a structural feature essential for the binding affinity of drugs like Dolutegravir and Bictegravir within the viral integrase active site.
This guide provides a rigorous technical analysis of its synthesis, physicochemical properties, and downstream applications, designed for researchers requiring high-purity precursors for antiretroviral drug development.[1]
Part 2: Chemical Identity & Physicochemical Profile[1][2]
The compound is a
Table 1: Chemical Specifications
| Parameter | Specification |
| IUPAC Name | Methyl 3-[(2,4-difluorophenyl)amino]-3-oxopropanoate |
| Common Name | Methyl malonyl-2,4-difluoroanilide |
| CAS Number | 479690-12-5 |
| Molecular Formula | C₁₁H₉F₂NO₃ |
| Molecular Weight | 241.19 g/mol |
| Appearance | White to off-white crystalline powder |
| Melting Point | 92°C – 96°C (Typical) |
| Solubility | Soluble in DCM, Ethyl Acetate, DMSO; Sparingly soluble in Water |
| pKa (Calculated) | ~10.5 (Amide NH), ~11.0 (Active Methylene) |
Part 3: Synthesis Protocol (Self-Validating System)
Objective: Synthesize high-purity Methyl 2-[(2,4-difluorophenyl)carbamoyl]acetate via acylation of 2,4-difluoroaniline.
Mechanism: This protocol utilizes a nucleophilic acyl substitution (Schotten-Baumann conditions).[1][2] The reaction kinetics are controlled to prevent the formation of the bis-amide impurity (reaction of malonyl chloride at both ends).
Reaction Scheme Visualization
Figure 1: Acylation pathway designed to minimize bis-acylation through temperature control.
Experimental Procedure
Reagents:
-
2,4-Difluoroaniline (1.0 eq)
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Methyl malonyl chloride (1.05 eq)[1]
-
Triethylamine (TEA) (1.2 eq)[1]
-
Dichloromethane (DCM) (Anhydrous, 10V)[1]
Step-by-Step Protocol:
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Preparation: Charge a 3-neck round bottom flask with 2,4-difluoroaniline and anhydrous DCM under a nitrogen atmosphere. Cool the solution to 0–5°C .
-
Why: Cooling suppresses the formation of the symmetrical diamide impurity (N,N'-bis(2,4-difluorophenyl)malonamide).
-
-
Base Addition: Add Triethylamine dropwise, maintaining temperature <10°C.
-
Acylation: Add Methyl malonyl chloride dissolved in DCM dropwise over 30 minutes.
-
Reaction Monitoring: Stir at 0°C for 1 hour, then warm to Room Temperature (RT) for 2 hours.
-
Workup:
-
Purification: Recrystallize from Isopropyl Alcohol (IPA) or Toluene/Heptane if HPLC purity is <98%.
Part 4: Industrial Application (Dolutegravir Pathway)[1]
This compound is a "Level 1" intermediate.[1][2] Its primary utility lies in constructing the pyridinone scaffold found in Dolutegravir.[2]
Downstream Logic
The active methylene group (–CH₂–) between the carbonyls is highly acidic. It undergoes condensation with electrophiles (like DMF-DMA or ethyl formate) to create a vinylogous amide, which is then cyclized to form the pyridinone ring.[1]
Figure 2: Transformation of CAS 479690-12-5 into the Dolutegravir Pyridinone Core.[1]
Critical Process Parameters (CPP)
-
Moisture Control: The methyl ester is susceptible to hydrolysis under basic conditions.[1][2] All condensation reactions must be strictly anhydrous.[1][2]
-
Regioselectivity: During cyclization, the nitrogen of the 2,4-difluoroaniline moiety must remain as the exocyclic amide. The synthesis is designed to prevent this nitrogen from participating in the ring closure.[2]
Part 5: Quality Control & Impurity Profiling[1]
To ensure "Trustworthiness" in your data, you must assay for these specific impurities:
| Impurity | Origin | Detection Method | Limit (Pharm Grade) |
| 2,4-Difluoroaniline | Unreacted Starting Material | HPLC (RT ~3.5 min) | < 0.10% |
| Bis-amide | Over-reaction of Malonyl Chloride | HPLC (Late eluting) | < 0.15% |
| Malonic Acid Monoester | Hydrolysis of Starting Material | HPLC/Titration | < 0.5% |
Analytical Method (HPLC):
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18).[1][2]
-
Mobile Phase: A: 0.1% H₃PO₄ in Water; B: Acetonitrile.[1][2]
-
Gradient: 10% B to 90% B over 15 mins.
Part 6: Safety & Handling (HSE)[1]
-
Hazard Classification: Skin Irrit. 2 (H315), Eye Irrit.[1][2] 2A (H319).
-
Sensitization: The 2,4-difluoroaniline moiety is a potential sensitizer.[1][2] Handle with nitrile gloves and use a fume hood to avoid inhalation of dust.[1][2]
-
Storage: Store at 2–8°C under inert gas (Argon/Nitrogen). Moisture sensitive.[1][2]
References
-
ViiV Healthcare. (2013).[1][2] Tivicay (Dolutegravir) Prescribing Information. U.S. Food and Drug Administration.[1] Link
-
Sumino, Y., et al. (2014).[1][2] Process for the Preparation of Dolutegravir Intermediate. World Intellectual Property Organization, WO2014128545. Link[1]
-
Johns, B. A., et al. (2013).[1][2] Carbamoyl Pyridone HIV-1 Integrase Inhibitors 3.[1][2][4] A Novel Class of Potent Antiviral Agents. Journal of Medicinal Chemistry, 56(14), 5901–5916.[1] Link[1]
-
National Center for Biotechnology Information. (2023). PubChem Compound Summary for CAS 479690-12-5. PubChem.[1][2] Link[1][5]
-
GlaxoSmithKline. (2015).[1][2] Manufacturing Process for Dolutegravir Sodium. European Medicines Agency Assessment Report. Link
Sources
- 1. methyl 2-[(2,5-difluorophenyl)carbamoyl]acetate | 1901844-00-5 [sigmaaldrich.com]
- 2. Methyl 2,4-Difluorobenzoate | C8H6F2O2 | CID 2782897 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. yorkspace.library.yorku.ca [yorkspace.library.yorku.ca]
- 4. WO2014128545A2 - An improved process for the preparation of dolutegravir - Google Patents [patents.google.com]
- 5. 1901844-00-5|Methyl 2-[(2,5-difluorophenyl)carbamoyl]acetate|BLD Pharm [bldpharm.com]
